(3-Oxopiperazin-2-yl)methyl acetate

Bradykinin B1 receptor Pain Inflammation

(3-Oxopiperazin-2-yl)methyl acetate (CAS 1260637-22-6; molecular formula C₇H₁₂N₂O₃; MW 172.18) is a chiral 3-oxopiperazine acetic acid methyl ester. The compound is commercially supplied at ≥98% purity (HPLC) and serves as a versatile intermediate for constructing oxopiperazine-containing drug candidates and heterocyclic libraries.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
Cat. No. B7980196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Oxopiperazin-2-yl)methyl acetate
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(=O)NCCN1
InChIInChI=1S/C7H12N2O3/c1-5(10)12-4-6-7(11)9-3-2-8-6/h6,8H,2-4H2,1H3,(H,9,11)
InChIKeyXTGDCRJDEGKJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Oxopiperazin-2-yl)methyl Acetate: Procurement-Relevant Identity, Purity, and Building-Block Classification


(3-Oxopiperazin-2-yl)methyl acetate (CAS 1260637-22-6; molecular formula C₇H₁₂N₂O₃; MW 172.18) is a chiral 3-oxopiperazine acetic acid methyl ester . The compound is commercially supplied at ≥98% purity (HPLC) and serves as a versatile intermediate for constructing oxopiperazine-containing drug candidates and heterocyclic libraries [1]. Its primary value proposition in procurement lies not in stand-alone bioactivity but in its role as an enantiopure or racemic building block that directly mirrors the core scaffold found in clinically studied bradykinin B1 receptor antagonists, BTK inhibitors, and neonicotinoid insecticides [1][2].

Why (3-Oxopiperazin-2-yl)methyl Acetate Cannot Be Replaced by Generic Piperazine Acetate Esters


Simple substitution of (3-oxopiperazin-2-yl)methyl acetate with unfunctionalized piperazine acetates or alternative ester derivatives (e.g., ethyl or tert-butyl) introduces marked differences in reaction kinetics, diastereoselectivity, and downstream pharmacokinetic outcomes. The 3-oxo group is essential for the formation of azomethine ylides in 1,3-dipolar cycloadditions [1], and the methyl ester provides a distinct hydrolysis profile that directly influences the pharmacokinetics of advanced leads—GDC-0834, a BTK inhibitor, exemplifies how subtle modifications at the oxopiperazine position lead to dramatic species differences in amide hydrolysis clearance (CLint 0.511 mL/min/mg protein in human liver cytosol) [2]. Consequently, judicious selection of the exact ester and oxidation state is not a formality; it is a prerequisite for reproducible synthesis and predictable pharmacology.

(3-Oxopiperazin-2-yl)methyl Acetate: Quantitative Differentiation Evidence for Scientific Procurement


Bradykinin B1 Antagonist Potency: Oxopiperazine-Acetamide Series vs. Arylsulfonylated Propionic Acid Series

In a head-to-head series comparison, oxopiperazine-based B1 antagonists derived from 3-oxopiperazin-2-yl acetic acid building blocks demonstrated improved in vitro potency and metabolic stability over the previously described arylsulfonylated (R)-3-amino-3-phenylpropionic acid series [1]. The optimized oxopiperazine acetamide (compound 17) achieved an EC₅₀ of 10.3 nM in a rabbit biochemical challenge model [1]. Although the methyl ester itself was not the final active species, its chiral oxopiperazine core is the direct precursor to the acetic acid warhead that conferred this potency gain, establishing a quantifiable basis for choosing this building block over alternative scaffolds when designing B1 antagonists.

Bradykinin B1 receptor Pain Inflammation Oxopiperazine

BTK Inhibitor GDC-0834: Critical Role of the 3-Oxopiperazine Moiety in Metabolic Stability

GDC-0834, a BTK inhibitor containing a 1,4-dimethyl-3-oxopiperazin-2-yl fragment, underwent rapid amide hydrolysis by human aldehyde oxidase in vitro, with a CLint of 0.511 mL/min/mg protein in human liver cytosol, leading to undetectable systemic exposure in humans [1]. This metabolic vulnerability is directly attributable to the 3-oxopiperazine substructure and the steric/electronic environment of the amide bond. For medicinal chemistry teams, the methyl ester of (3-oxopiperazin-2-yl)acetic acid offers a handle to modulate this liability: the ester can be hydrolyzed to the acid, coupled, and the resulting amide's stability can be benchmarked against GDC-0834. Early procurement of this building block thus enables proactive metabolic profiling before committing to expensive scale-up.

Bruton's tyrosine kinase Metabolic stability Aldehyde oxidase GDC-0834

1,3-Dipolar Cycloaddition Reactivity: Exclusive Requirement for the 3-Oxopiperazine Scaffold

Alkyl (3-oxopiperazin-2-yl)acetates are uniquely capable of generating azomethine ylides upon condensation with aromatic aldehydes, enabling 1,3-dipolar cycloaddition with N-aryl maleimides to produce the novel decahydro-3bH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]pyrazine system [1]. Non-oxo piperazine acetates (e.g., piperazin-2-yl acetic acid esters lacking the 3-carbonyl) do not form the requisite ylide, as the 3-oxo group activates the α-methylene protons. This reactivity is not merely incremental; it is an absolute structural prerequisite for accessing this heterocyclic chemotype, which is being explored for CNS and anti-infective applications [1].

1,3-Dipolar cycloaddition Azomethine ylide Heterocyclic synthesis

Commercial Purity and Supply Consistency: Batch-to-Batch Reproducibility at 98% HPLC

Multiple authorized suppliers list (3-oxopiperazin-2-yl)methyl acetate at a guaranteed purity of 98% (HPLC), with batch-specific certificates of analysis available . In contrast, the corresponding ethyl ester (ethyl 2-(3-oxopiperazin-2-yl)acetate, CAS 33422-35-4) is often offered only at 95% purity , and the free acid (3-oxopiperazin-2-yl)acetic acid is frequently supplied as a technical-grade material with variable water content, complicating stoichiometric calculations in parallel synthesis. For high-throughput medicinal chemistry workflows where accurate weighing and consistent reaction outcomes are critical, the methyl ester’s higher and more consistently documented purity translates directly to fewer failed reactions and lower resynthesis costs.

Chemical procurement Purity Building block Quality control

High-Impact Procurement Scenarios for (3-Oxopiperazin-2-yl)methyl Acetate


Chiral Pool Synthesis of Bradykinin B1 Antagonist Lead Series

Medicinal chemistry teams pursuing non-peptide B1 antagonists can procure the enantiomerically pure (S)-methyl ester (CAS 89852-17-5) to directly enter the SAR pathway established by Chen et al. [1]. The methyl ester is hydrolyzed to the acid, sulfonylated, and coupled to chiral tetrahydro-1-naphthalenylamine to yield analogs of compound 17 (EC₅₀ = 10.3 nM). Using the pre-formed methyl ester rather than synthesizing the acid de novo from amino acid precursors reduces the synthetic sequence by 2–3 steps and avoids racemization at the piperazine 2-position.

Early Metabolic Stability Screening of Oxopiperazine-Containing Kinase Inhibitors

Following the metabolic fate of GDC-0834, teams designing BTK or other kinase inhibitors can use (3-oxopiperazin-2-yl)methyl acetate to construct model amides and assess their susceptibility to aldehyde oxidase-mediated hydrolysis in human liver cytosol [2]. The methyl ester serves as a cost-effective surrogate for the advanced intermediate, enabling high-throughput clearance assays (CLint) before committing to multistep chiral syntheses. This workflow mitigates the risk of late-stage failure due to amide bond cleavage.

Construction of Polyheterocyclic Libraries via 1,3-Dipolar Cycloaddition

Academic and industrial groups synthesizing novel CNS- or anti-infective-focused heterocyclic libraries can exploit the exclusive reactivity of the 3-oxopiperazine scaffold to generate decahydropyrrolopyrrolopyrazine cores [3]. The methyl ester is preferred over the ethyl or tert-butyl analogs because it offers optimal crystallinity of the cycloadducts, facilitating purification by simple filtration rather than column chromatography on scale. This practical advantage directly reduces purification costs and increases library production throughput.

Chemical Process Development and Scale-Up Feasibility Studies

Contract research organizations (CROs) and process chemistry groups evaluating the scalability of oxopiperazine-containing APIs can use the methyl ester as a model substrate to pilot key transformations (hydrolysis, amide coupling, sulfonylation) at kilogram scale. Its 98% purity, well-defined physical form, and the availability of robust analytical methods enable meaningful process parameter studies (DoE) without the variability introduced by lower-purity intermediates. Successful scale-up of the methyl ester stage de-risks the entire downstream route.

Quote Request

Request a Quote for (3-Oxopiperazin-2-yl)methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.